Differential CYP2B6 Inhibition Potency of β-Cedrene vs. Cedrol and Thujopsene
β-Cedrene demonstrates potent and selective inhibition of the CYP2B6 enzyme, a key hepatic drug-metabolizing enzyme. This activity is differentiated from the structurally related sesquiterpenes cedrol and thujopsene [1].
| Evidence Dimension | Inhibition of CYP2B6-mediated bupropion hydroxylase activity |
|---|---|
| Target Compound Data | Ki = 1.6 µM (β-Cedrene) |
| Comparator Or Baseline | Cedrol: Ki = 0.9 µM; Thujopsene: Ki = 0.8 µM; Positive Control (thioTEPA): Ki = 2.9 µM |
| Quantified Difference | β-Cedrene is 1.8x less potent than thujopsene and 1.8x less potent than cedrol, but 1.8x more potent than the selective inhibitor thioTEPA. |
| Conditions | In vitro assay using human liver microsomes, measuring bupropion hydroxylase activity. |
Why This Matters
This data is critical for researchers studying drug metabolism or formulating products where minimizing drug-drug interaction risk is paramount; the choice between these similar sesquiterpenes leads to quantifiably different CYP inhibition profiles.
- [1] Jeong, H. U., et al. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1522-1532. View Source
